1H-Indazole-3-Carbaldehyde
Overview
Description
1H-Indazole-3-Carbaldehyde is a heterocyclic organic compound that belongs to the indazole family. It is characterized by a fused benzene and pyrazole ring system with an aldehyde functional group at the third position. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a key intermediate in the synthesis of various pharmacologically active molecules .
Mechanism of Action
Target of Action
1H-Indazole-3-Carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They are ideal precursors for the synthesis of active molecules
Mode of Action
The mode of action of this compound involves its role as a precursor in the synthesis of biologically active structures . It is used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
Biochemical Pathways
this compound plays a significant role in the synthesis of various heterocyclic derivatives because their inherent functional groups (CO) can undergo C–C and C–N coupling reactions and reductions easily . These reactions are part of the biochemical pathways affected by this compound.
Result of Action
The result of the action of this compound is the generation of biologically active structures . These structures have a wide range of applications in medicinal chemistry, particularly in the design of kinase inhibitors .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature . For instance, increasing the reaction temperature to 80 °C has been shown to improve the yield of certain reactions involving this compound .
Biochemical Analysis
Biochemical Properties
1H-Indazole-3-Carbaldehyde plays a significant role in biochemical reactions. It is known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions often involves strong donor and acceptor hydrogen bonding within the hydrophobic pockets of proteins .
Cellular Effects
It is known that indazole derivatives, which include this compound, can influence cell function . They can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level. It can bind with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact mechanism is complex and depends on the specific biochemical context.
Metabolic Pathways
It is known that indazole derivatives can interact with various enzymes and cofactors
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H-Indazole-3-Carbaldehyde can be synthesized through several methods. One common approach involves the nitrosation of indoles, followed by cyclization to form the indazole ring . Another method includes the reaction of hydrazine hydrate with phthalic anhydride to yield phthalhydrazide, which then undergoes further reactions to form the desired compound .
Industrial Production Methods: Industrial production of this compound typically involves optimized procedures to ensure high yield and purity.
Chemical Reactions Analysis
1H-Indazole-3-Carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon.
Coupling Reactions: The carbonyl group can participate in C–C and C–N coupling reactions, leading to the formation of diverse heterocyclic derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols can react with the aldehyde group under mild conditions.
Coupling Reactions: Palladium-catalyzed coupling reactions are often employed to form complex molecules
Major Products Formed:
- Carboxylic acids
- Alcohols
- Substituted indazoles
- Various heterocyclic compounds
Scientific Research Applications
1H-Indazole-3-Carbaldehyde has a wide range of applications in scientific research:
Comparison with Similar Compounds
1H-Indazole-3-Carbaldehyde can be compared with other similar compounds, such as:
1H-Indole-3-Carbaldehyde: Both compounds have similar structures but differ in the nitrogen position within the ring system.
2H-Indazole-3-Carbaldehyde: This compound has a different tautomeric form compared to this compound, which can affect its reactivity and biological activity.
Uniqueness: this compound is unique due to its specific ring structure and functional group positioning, which confer distinct chemical reactivity and biological properties. Its ability to undergo diverse chemical reactions and its role as a precursor for various pharmacologically active compounds highlight its significance in medicinal chemistry .
Properties
IUPAC Name |
2H-indazole-3-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O/c11-5-8-6-3-1-2-4-7(6)9-10-8/h1-5H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXOSGHMXAYBBBB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40966732 | |
Record name | 1H-Indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5235-10-9, 89939-16-2 | |
Record name | 1H-Indazole-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40966732 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-INDAZOLE-3-CARBOXALDEHYDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2H-Indazole-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.